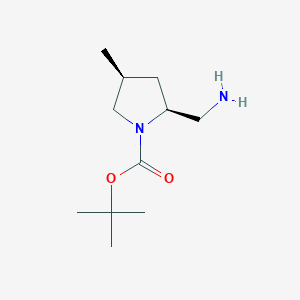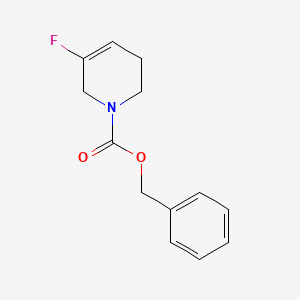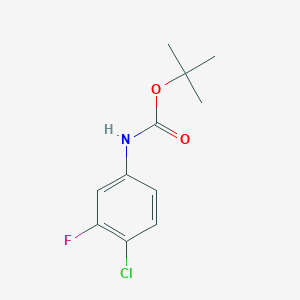
N-Boc-4-chloro-3-fluoroaniline
Übersicht
Beschreibung
N-Boc-4-chloro-3-fluoroaniline is a chemical compound with the molecular formula C11H13ClFNO2 and a molecular weight of 245.68 . It is also known as tert-butyl 4-chloro-3-fluorophenylcarbamate . It is a solid substance stored in dry conditions at room temperature .
Synthesis Analysis
The synthesis of N-Boc-4-chloro-3-fluoroaniline involves the reaction of 4-Chloro-3-fluoroaniline with di-tert-butyl dicarbonate . The reaction is carried out in n-heptane at room temperature and then heated to reflux for 4 hours . The yield of this reaction is reported to be 93% .Molecular Structure Analysis
The InChI code for N-Boc-4-chloro-3-fluoroaniline is 1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
N-Boc-4-chloro-3-fluoroaniline is a solid substance . It is stored in dry conditions at room temperature . Its physical and chemical properties such as color, density, hardness, melting and boiling points are not specified in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Materials Science: Synthesis of New Materials N-Boc-4-chloro-3-fluoroaniline may be utilized in materials science for the synthesis of new materials, potentially applicable in nanotechnology and electronics.
Molecular Simulations Visualization Tools
This compound is referenced in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for producing simulation visualizations .
Pharmaceutical Research Inhibitor Identification
The 3-Chloro-4-fluorophenyl motif, which is part of this compound’s structure, is used to identify inhibitors of specific proteins or enzymes in pharmaceutical research .
Biocatalysis Ketoreductase-assisted Synthesis
Ketoreductases can perform chiral selective reduction with tert-Butyl (4-chloro-3-fluorophenyl)carbamate, which is crucial in synthesizing specific chiral compounds .
Organic Chemistry Reactivity Pattern
The tert-butyl group’s unique reactivity pattern is significant in chemical transformations and is highlighted in various applications within organic chemistry .
Synthetic Chemistry Synergic Synthesis
This compound is involved in synergic synthesis processes to create complex molecules with potential applications in medicinal chemistry and material sciences .
Safety and Hazards
N-Boc-4-chloro-3-fluoroaniline is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-chloro-3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQFDOGCQMWYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-chloro-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



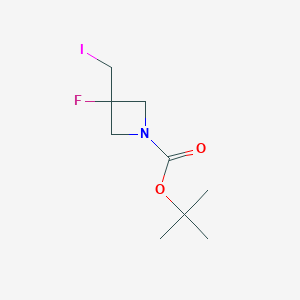
![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)
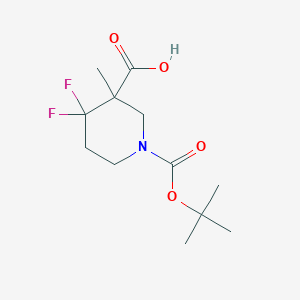

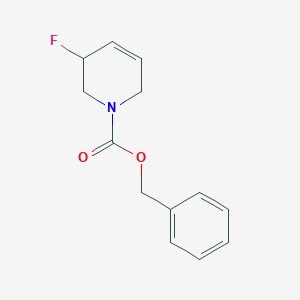
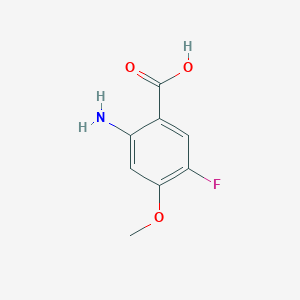
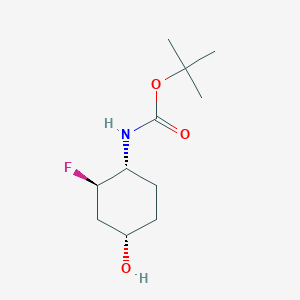
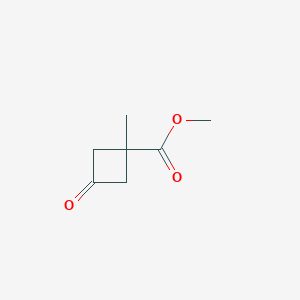
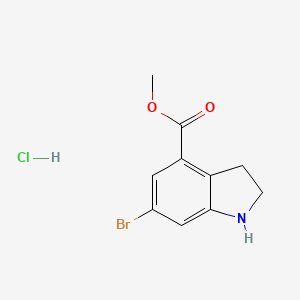
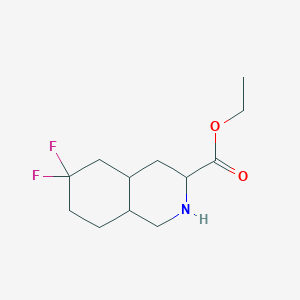
![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)
